2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, and an acetamide moiety linked to a dimethylaminoethyl chain
Preparation Methods
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate precursors.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced onto the pyridine ring using specific reagents and conditions.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or a similar reagent.
Attachment of the Dimethylaminoethyl Chain: The final step involves the attachment of the dimethylaminoethyl chain to the acetamide group through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions vary depending on the desired transformation, and the major products formed are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide can be compared with other similar compounds, such as:
2-Fluoro-1,3-diamino-4,6-dinitrobenzene: Known for its thermal stability and explosive properties.
2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene: Another thermally stable compound with outstanding properties.
Zwitterions: Molecules containing both positive and negative charges, which can exhibit unique chemical behaviors.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3O/c1-19(2)4-3-17-11(20)6-10-9(13)5-8(7-18-10)12(14,15)16/h5,7H,3-4,6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJECAQCCEGLMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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